molecular formula C14H13FN2O2 B3873750 N-(2-fluorophenyl)-N'-(4-methoxyphenyl)urea

N-(2-fluorophenyl)-N'-(4-methoxyphenyl)urea

Cat. No. B3873750
M. Wt: 260.26 g/mol
InChI Key: UXPTVGFNUBMSQS-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-(4-methoxyphenyl)urea, commonly known as FMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. FMU is a urea derivative that possesses unique structural features, making it an attractive target for the synthesis of novel compounds with diverse biological activities.

Mechanism of Action

The exact mechanism of action of FMU is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in cancer cell proliferation and survival. FMU has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
FMU has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular metabolism. It has also been shown to modulate the activity of various signaling pathways involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

FMU has several advantages for use in laboratory experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, it also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of FMU and its derivatives. One area of interest is the development of new FMU analogs with improved anticancer activity and selectivity. Another area of research is the investigation of the potential applications of FMU in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of FMU and its effects on cellular metabolism and signaling pathways. Overall, FMU is a promising compound with significant potential for future scientific research.

Scientific Research Applications

FMU has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer. FMU has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-19-11-8-6-10(7-9-11)16-14(18)17-13-5-3-2-4-12(13)15/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPTVGFNUBMSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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